

Side-by-side comparison of GSK2606414 and GSK2656157 in preclinical studies

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Compound of Interest

Compound Name: GSK2606414

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A Preclinical Head-to-Head: GSK2606414 vs. GSK2656157 in PERK Inhibition

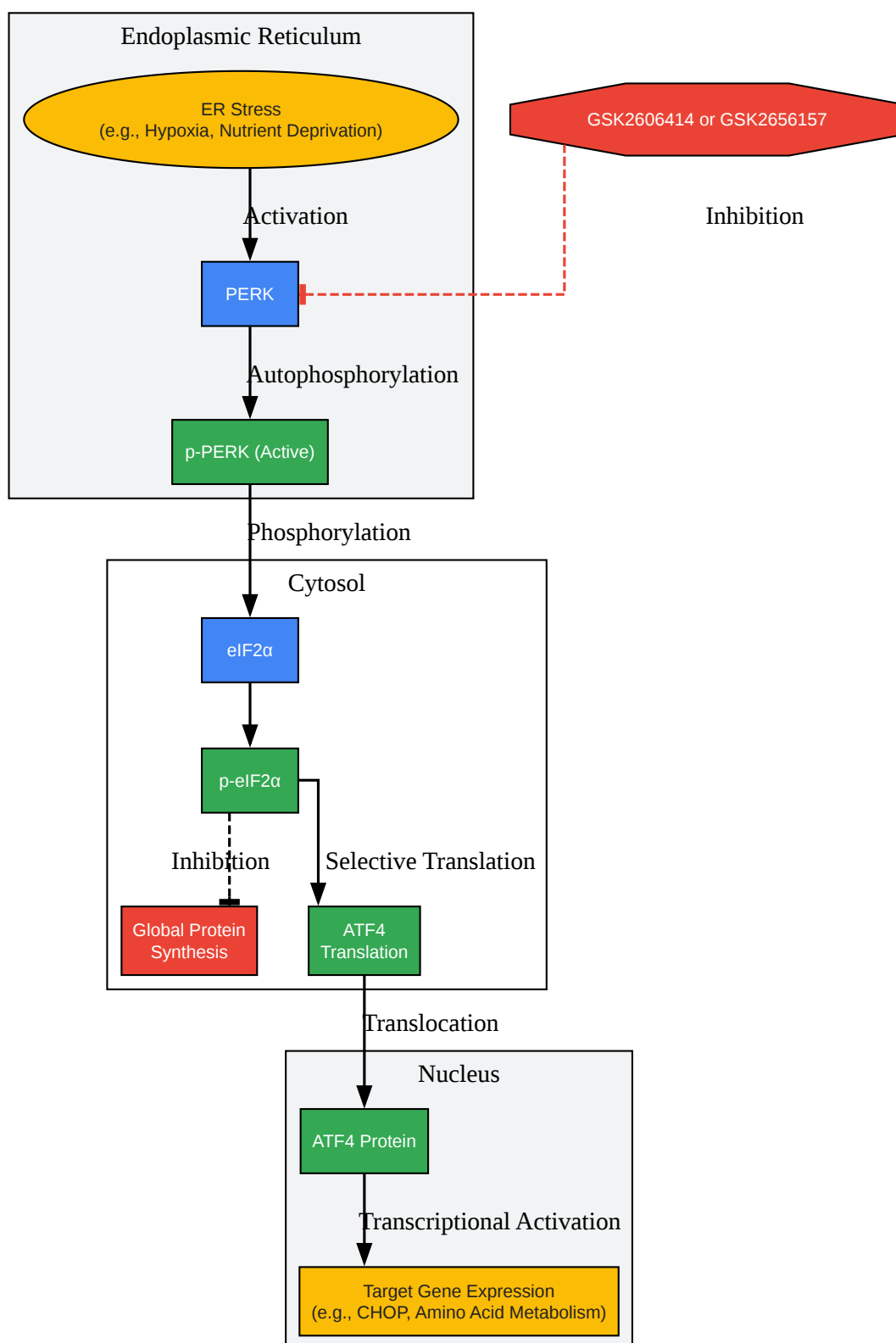
In the landscape of targeted cancer therapy and neurodegenerative disease research, the inhibition of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) has emerged as a promising strategy. Two notable small molecule inhibitors, **GSK2606414** and its successor, GSK2656157, have been pivotal in elucidating the role of the PERK pathway in preclinical models. This guide provides a comprehensive side-by-side comparison of these two critical research compounds, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.

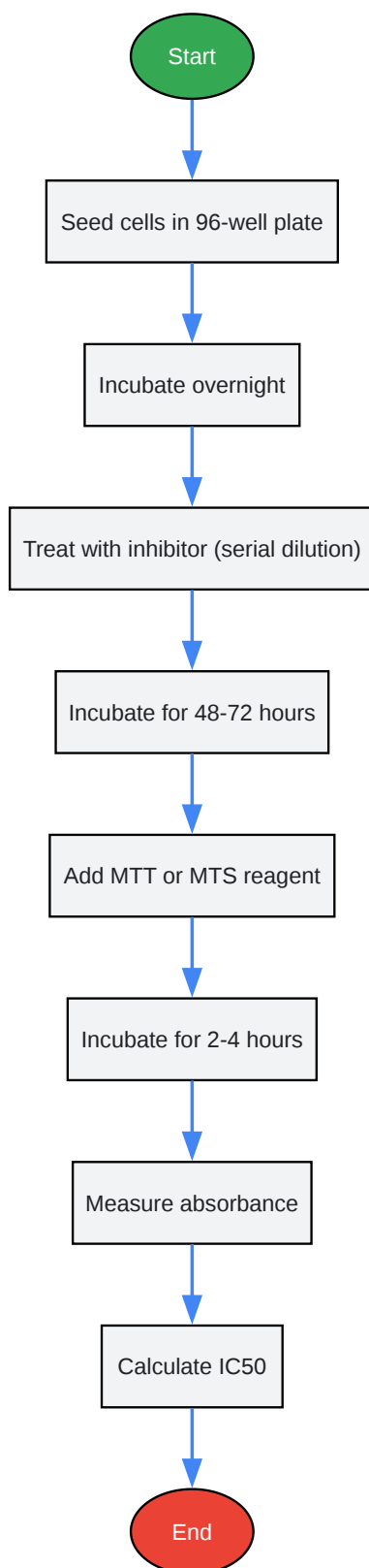
GSK2656157 was developed as an optimized analog of **GSK2606414**, with a primary goal of improving physicochemical properties and pharmacokinetics.^{[1][2]} Specifically, medicinal chemistry efforts focused on decreasing the lipophilicity of **GSK2606414** to enhance its drug-like properties.^{[1][2]} Both compounds are potent, ATP-competitive inhibitors of PERK, a key mediator of the Unfolded Protein Response (UPR).^{[1][2]}

Mechanism of Action: Targeting the PERK Signaling Pathway

Under conditions of endoplasmic reticulum (ER) stress, such as hypoxia or nutrient deprivation common in the tumor microenvironment, the accumulation of unfolded proteins activates PERK. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2 α),

leading to a global attenuation of protein synthesis while paradoxically promoting the translation of specific stress-responsive genes, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis via the transcription factor CHOP. Both **GSK2606414** and GSK2656157 act by binding to the ATP-binding pocket of PERK, thereby preventing its autophosphorylation and subsequent activation of this signaling cascade.





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References

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- 2. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
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